molecular formula C19H20N2O3S B2854575 N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 330681-82-8

N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2854575
CAS No.: 330681-82-8
M. Wt: 356.44
InChI Key: FGRADNMZJGNMHY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by a central oxazole ring substituted with a 4-methylbenzenesulfonyl group at position 4, a 3-methylphenyl group at position 2, and a dimethylamine moiety at position 3.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-8-10-16(11-9-13)25(22,23)18-19(21(3)4)24-17(20-18)15-7-5-6-14(2)12-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRADNMZJGNMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethyl-2-(m-tolyl)oxazoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The target compound features a 4-methylbenzenesulfonyl group, whereas AAZ () has an ethylsulfonyl group. Compound D072-0580 () lacks the methyl substituent on the benzenesulfonyl group, which may reduce steric hindrance compared to the target compound.

Aromatic Substitutions :

  • The 3-methylphenyl group at position 2 in the target compound is retained in D072-0580 but replaced with a methoxyphenyl group in AAZ. Methoxy groups can influence electronic properties and metabolic stability .
  • The dimethylamine at position 5 in the target compound contrasts with the pyridinylmethylamine in D072-0580, suggesting differences in hydrogen-bonding capacity and basicity .

Pharmacological Potential: AAZ () is listed in DrugBank as an experimental drug (DB07334), indicating validated bioactivity. The target compound’s dimethylamine and methylbenzenesulfonyl groups may confer similar enzyme inhibitory properties but require empirical validation.

Hydrogen Bonding and Solubility

  • The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, enhancing solubility in polar solvents. This contrasts with ’s nitrobenzylidene derivative, where the nitro group primarily serves as an electron-withdrawing moiety rather than a hydrogen-bonding site .

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